Tetrahydroharmol

Description

Structure

3D Structure

Properties

CAS No. |

17952-75-9 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

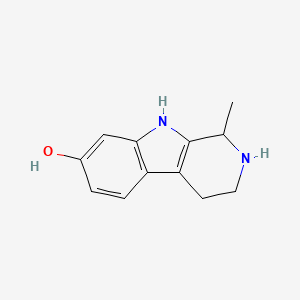

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |

InChI |

InChI=1S/C12H14N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6-7,13-15H,4-5H2,1H3 |

InChI Key |

AZTMWIPCEFFOJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)O |

melting_point |

254 - 255 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydroharmol typically involves the reduction of harmaline. Harmaline can be reduced using catalytic hydrogenation or chemical reduction methods. One common method involves the use of sodium borohydride (NaBH4) in methanol, which selectively reduces the double bond in harmaline to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Metabolic Reactions

Tetrahydroharmol undergoes phase I and phase II metabolic transformations, which are critical for its bioavailability and detoxification.

Hydroxylation

In vivo, this compound is a hydroxylated metabolite of tetrahydroharmine (THH), formed via cytochrome P450-mediated oxidation . This reaction introduces a hydroxyl group, enhancing water solubility for subsequent conjugation.

Conjugation Reactions

Post-hydroxylation, this compound is conjugated with sulfate or glucuronide groups, forming water-soluble derivatives excreted via urine . These reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs):

-

Sulfation : this compound sulfate is the primary conjugate.

-

Glucuronidation : this compound glucuronide is a minor metabolite .

Table 1: Key Metabolic Pathways of this compound

| Reaction Type | Enzyme Involved | Metabolite Formed | Biological Significance |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 | This compound | Enhances polarity for excretion |

| Sulfation | Sulfotransferases | This compound sulfate | Major detoxification pathway |

| Glucuronidation | UDP-glucuronosyltransferases | This compound glucuronide | Secondary excretion route |

Enzymatic Interactions

This compound’s reversible inhibition of monoamine oxidase A (MAO-A) is its most significant biochemical interaction.

Mechanism of MAO-A Inhibition

-

Binding : this compound competitively binds to MAO-A’s active site, preventing the breakdown of monoamines like serotonin and dopamine .

-

Reversibility : Unlike irreversible MAO inhibitors, its effects are temporary, reducing risks of hypertensive crises .

Table 2: Selectivity and Kinetic Parameters

| Parameter | Value | Method of Determination | Reference |

|---|---|---|---|

| IC₅₀ (MAO-A) | 0.8 μM | In vitro assay | |

| Selectivity (MAO-A/B) | >100-fold | Radioligand binding | |

| Reversibility | Full recovery post-wash | Enzyme kinetics |

Comparative Reactivity with Related β-Carbolines

This compound’s chemical behavior differs from structurally similar alkaloids:

Table 3: Reactivity Comparison of β-Carbolines

| Compound | Primary Reaction | Key Metabolite | MAO-A Inhibition (IC₅₀) |

|---|---|---|---|

| This compound | Sulfation/Glucuronidation | This compound sulfate | 0.8 μM |

| Harmine | Demethylation | Harmol | 0.5 μM |

| Harmaline | Oxidation | Harmalol | 1.2 μM |

| Tetrahydroharmine | Hydroxylation | This compound | 2.5 μM |

-

Structural Influence : The tetrahydro moiety in this compound reduces planarity compared to harmine, altering binding affinity to MAO-A .

-

Metabolic Stability : Unlike harmine, this compound’s saturated ring system slows oxidative degradation .

Analytical Detection Methods

Research employs advanced techniques to characterize this compound’s reactivity:

Scientific Research Applications

Chemical Research Applications

Model Compound in Beta-Carboline Studies

Tetrahydroharmol serves as a model compound in the exploration of beta-carboline alkaloids. Its structural characteristics and biological activity make it an essential reference point for understanding the behavior of similar compounds.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves the reduction of harmaline using methods such as catalytic hydrogenation or chemical reduction with sodium borohydride in methanol. These methods are crucial for producing this compound in both laboratory and industrial settings.

Biological Applications

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects due to its ability to inhibit MAO-A, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is particularly relevant in studies focused on neurological disorders, where maintaining neurotransmitter balance is critical.

Effects on Monoamine Oxidase A

As a reversible inhibitor of MAO-A, this compound can modulate the breakdown of monoamines, potentially influencing mood and cognitive functions. This property has implications for developing treatments for depression and anxiety disorders.

Medical Research Applications

Therapeutic Potential

Ongoing research is investigating this compound's potential therapeutic uses, particularly in treating neurological disorders like depression and Parkinson's disease. Its ability to enhance neurotransmitter levels could provide a novel approach to managing these conditions.

Pharmacokinetics and Toxicology

Studies have shown that this compound can cross the blood-brain barrier, which is essential for its effectiveness as a therapeutic agent. Understanding its pharmacokinetic profile helps in assessing its safety and efficacy in clinical applications.

Industrial Applications

Synthesis of Bioactive Compounds

this compound is also utilized in the synthesis of other bioactive compounds, which can be further explored for their pharmacological properties. Its role in industrial applications underscores its importance beyond academic research.

Data Tables

Case Studies

- Neuroprotective Effects Study

- Pharmacokinetic Analysis

- Therapeutic Potential Investigation

Mechanism of Action

Tetrahydroharmol acts as a reversible inhibitor of monoamine oxidase A. This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have various physiological effects .

Comparison with Similar Compounds

Chemical Structure and Properties

Tetrahydroharmol differs from related β-carbolines in its degree of saturation and functional groups:

- Tetrahydroharmine (THH) : Parent compound with a fully saturated pyridine ring and a methoxy group.

- Harmine/Harmaline : Feature a fully aromatic pyridine ring and methoxy (harmine) or dimethoxy (harmaline) groups.

- Harmol/Harmalol : Demethylated derivatives of harmine/harmaline, respectively, with hydroxyl groups instead of methoxy groups.

- This compound : Demethylated, partially hydrogenated derivative of THH, lacking the methoxy group .

Table 1: Structural Comparison of Key β-Carbolines

| Compound | Core Structure | Functional Groups | Saturation |

|---|---|---|---|

| This compound | β-Carboline | -OH | Partially hydrogenated |

| Tetrahydroharmine | β-Carboline | -OCH₃ | Fully hydrogenated |

| Harmine | β-Carboline | -OCH₃ | Aromatic |

| Harmol | β-Carboline | -OH | Aromatic |

Metabolic Pathways and Excretion

This compound is distinguished by its metabolic fate and excretion profile:

- Formation : THH → this compound via CYP450-mediated demethylation .

- Conjugation : 68% of urinary this compound exists in free form, compared to 2% for harmol and 36% for harmalol, indicating lower glucuronidation/sulfation rates .

- Excretion : After ayahuasca ingestion, this compound is the second-most abundant β-carboline metabolite in 24-hour urine (1,704.4 µg), trailing THH (5,969.5 µg) but exceeding harmalol (1,006.9 µg) and harmol (600.8 µg) .

Table 2: Urinary Excretion of β-Carbolines After Ayahuasca Administration (24-hour)

| Compound | Excretion (µg) | % of Administered Dose |

|---|---|---|

| Tetrahydroharmine | 5,969.5 | 6.6% |

| This compound | 1,704.4 | Not quantified |

| Harmalol | 1,006.9 | 18–57% |

| Harmol | 600.8 | 10.3% |

Pharmacological Activity

- Antifungal Effects : Harmine shows moderate activity against dermatophytes (MIC: 50–75 µg/mL), while this compound, harmol, and harmalol are inactive (MIC >500 µg/mL) .

Natural Occurrence

This compound is uniquely distributed across plant species:

Q & A

Basic Research Questions

Q. What validated methodologies are used to quantify tetrahydroharmol in biological matrices, and how can researchers ensure accuracy?

- This compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific transitions (e.g., molecular ion and three fragment ions) to confirm identity . Enzymatic hydrolysis with β-glucuronidase/sulfatase is critical to liberate conjugated metabolites, as 68% of free this compound exists in urine without hydrolysis . Limits of detection (LOD) and quantitation (LOQ) should be established; for this compound, LOD is 0.17 ng/ml, and LOQ is 5 ng/ml . Internal standards and calibration curves are essential to minimize matrix effects.

Q. What are the primary metabolic pathways of tetrahydroharmine (THH) leading to this compound formation in humans?

- This compound is the O-demethylated metabolite of THH, produced via CYP450 enzymes (primarily CYP1A2 and CYP2D6) . After demethylation, this compound undergoes sulfate/glucuronide conjugation, with 68% excreted freely in urine compared to harmol (2%) and harmalol (36%) . This indicates significant inter-individual variability in phase II metabolism, requiring enzymatic hydrolysis for accurate recovery studies .

Advanced Research Questions

Q. How should researchers design longitudinal studies to investigate this compound pharmacokinetics while controlling for conjugation effects?

- Use a crossover design with controlled ayahuasca administration (e.g., 1.0 mg DMT/kg body weight) and 24-hour urine collection subdivided into timed intervals (e.g., 0–8 hr, 8–24 hr) . Include enzymatic hydrolysis to differentiate free and conjugated metabolites . Control for dietary CYP450 inhibitors/inducers and validate recovery rates (e.g., this compound recovery increases 1.5× post-hydrolysis) . Statistical power calculations should account for inter-subject variability in metabolic ratios (e.g., this compound/THH vs. harmol/harmine correlations) .

Q. How can contradictory data on urinary recovery rates of this compound be reconciled across studies?

- Discrepancies arise from hydrolysis efficiency, analytical standards availability, and inter-study variability in CYP450 activity. For example, early studies lacked this compound reference standards, preventing recovery calculations . Harmonize protocols by using validated hydrolysis conditions (e.g., 37°C, 18-hour incubation) and report recovery rates relative to parent compounds (e.g., this compound/THH ratio = 0.803 correlation with harmol/harmine) . Meta-analyses should adjust for batch effects in LC-MS/MS sensitivity .

Q. What statistical approaches are recommended for analyzing correlations between β-carboline metabolic ratios (e.g., this compound/THH vs. harmol/harmine)?

- Use Pearson’s correlation coefficient (e.g., r = 0.967 for this compound/THH vs. harmalol/harmaline) and multivariate regression to control for covariates like CYP genotype . Non-linear relationships may require log-transformation of micromolar recovery data. Sensitivity analyses should exclude outliers in metabolic ratios (e.g., harmol/harmine ratios >10× due to low harmine recovery) .

Q. How can researchers ensure specificity in detecting this compound amid structurally similar β-carbolines (e.g., harmol, harmalol)?

- Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions unique to this compound (e.g., m/z 245 → 214, 200, 186) and confirm ion ratio stability (±25%) . Cross-validate with reference standards and spike-recovery experiments in blank matrices. For complex samples (e.g., ayahuasca tea), confirm absence of this compound in source material to rule out exogenous contamination .

Methodological Notes

- Sample Preparation : Prioritize enzymatic hydrolysis to avoid underestimating conjugated metabolites .

- Analytical Validation : Report LOD/LOQ, ion ratios, and recovery rates for transparency .

- Data Interpretation : Use metabolic ratios (e.g., this compound/THH) to infer CYP450 activity rather than absolute concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.